Cas no 22430-23-5 (L-Mannono-1,4-lactone)

L-Mannono-1,4-lactone structure
L-Mannono-1,4-lactone structure
Product Name:L-Mannono-1,4-lactone
CAS No:22430-23-5
MF:C6H10O6
MW:178.140002727509
CID:52071
PubChem ID:1149778
Update Time:2025-07-18

L-Mannono-1,4-lactone Chemical and Physical Properties

Names and Identifiers

    • L-Mannono-1,4-lactone
    • L-Mannonic acid-gamma-lactone
    • L-Mannonic Acid Gamma-Lactone
    • L-MANNONIC ACID-1,4-LACTONE
    • L-Mannono-1,4-lacton
    • MANNONIC ACID-gamma-LACTONE, L-(RG)
    • (2RS,5S)-5-carboxymethyl-2-trichloromethyl-4-oxo-1,3-dioxolane
    • (2S)-malamide
    • (S)-(-)-Aepfelsaeure-diamid
    • 1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)-
    • CTK0E0885
    • l(-)-Aepfelsaeure-diamid
    • L-Aepfelsaeure-diamid
    • linksdrehendes Butanoldiamid
    • L-malic acid chloralid
    • L-malic acid diamide
    • L-manno-1,4-lactone
    • L-mannonic acid-4-lactone
    • malic acid monomethyl ester
    • AKOS030241832
    • L-Mannonic gamma-lactone, 97%
    • (3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
    • MFCD00064332
    • L-Mannonic gamma-lactone
    • 22430-23-5
    • (3R,4S,5S)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one
    • SCHEMBL1899732
    • NCGC00016224-01
    • L-Mannonic acid gamma -lactone
    • CHEMBL1328484
    • SXZYCXMUPBBULW-KLVWXMOXSA-N
    • G76242
    • L-Mannonic acid, ?-lactone; Mannonic acid, ?-lactone, L- (8CI); L-Mannono-1,4-lactone; L-Mannono-?-lactone
    • Inchi: 1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1
    • InChI Key: SXZYCXMUPBBULW-KLVWXMOXSA-N
    • SMILES: O1C([C@@H]([C@@H]([C@@H]1[C@H](CO)O)O)O)=O

Computed Properties

  • Exact Mass: 178.04773803g/mol
  • Monoisotopic Mass: 178.04773803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: -2
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Color/Form: solid
  • Melting Point: 153-155 ºC
  • Specific Rotation: -50.8 º (c=1, water)

L-Mannono-1,4-lactone Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M166030-1g
L-Mannono-1,4-lactone
22430-23-5
1g
$ 141.00 2023-09-07
TRC
M166030-2g
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2g
$253.00 2023-05-18
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$ 574.00 2023-09-07
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10g
$1062.00 2023-05-18
TRC
M166030-25g
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25g
$2113.00 2023-05-18
Biosynth
MM04215-1 g
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$103.95 2023-01-03
Biosynth
MM04215-2 g
L-Mannonic acid-1,4-lactone
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$196.36 2023-01-03
Biosynth
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$450.45 2023-01-03
Biosynth
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$831.60 2023-01-03
Biosynth
MM04215-25 g
L-Mannonic acid-1,4-lactone
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$1,443.75 2023-01-03

L-Mannono-1,4-lactone Suppliers

Amadis Chemical Company Limited
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(CAS:22430-23-5)L-Mannono-1,4-lactone
Order Number:A1238879
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:17
Price ($):173
Email:sales@amadischem.com

L-Mannono-1,4-lactone Related Literature

Additional information on L-Mannono-1,4-lactone

Introduction to L-Mannono-1,4-lactone (CAS No: 22430-23-5)

L-Mannono-1,4-lactone, with the chemical identifier CAS No 22430-23-5, is a significant compound in the field of chemical and biomedical research. This lactone derivative of L-mannose has garnered attention due to its unique structural properties and potential biological activities. The compound belongs to a class of molecules known for their involvement in various metabolic pathways and enzymatic reactions, making it a subject of extensive interest in pharmaceutical and biochemical studies.

The molecular structure of L-Mannono-1,4-lactone features a cyclic ester formed between the C1 hydroxyl group and the C4 carbonyl group of L-mannose. This configuration imparts distinct reactivity and functionality, which has been explored in several cutting-edge research areas. Recent studies have highlighted its role in carbohydrate chemistry, particularly in the synthesis of glycosides and other carbohydrate-based drugs.

In the realm of drug development, L-Mannono-1,4-lactone has been investigated for its potential as an intermediate in the production of therapeutic agents. Its ability to undergo ring-opening reactions under controlled conditions makes it a valuable precursor for designing novel molecules with pharmacological properties. Researchers have leveraged these characteristics to develop inhibitors targeting specific enzymes involved in disease pathways.

One of the most compelling aspects of L-Mannono-1,4-lactone is its involvement in carbohydrate-protein interactions. Lectins, a family of proteins that bind to carbohydrates, play crucial roles in cell signaling, immune responses, and pathogen recognition. The lactone derivative has been shown to modulate these interactions by serving as a competitive inhibitor or mimic, offering insights into potential therapeutic applications.

Recent advancements in glycomics have further illuminated the significance of L-Mannono-1,4-lactone. Glycans, complex carbohydrate structures on cell surfaces and proteins, are integral to numerous biological processes. The compound’s ability to interact with glycans has opened new avenues for studying their function and developing targeted therapies. For instance, researchers have utilized L-Mannono-1,4-lactone to probe the role of glycans in cancer metastasis and inflammation.

The synthesis of L-Mannono-1,4-lactone has also seen significant improvements with modern chemical methodologies. Catalytic approaches, including enzymatic and metal-catalyzed reactions, have enhanced the efficiency and selectivity of its production. These advancements not only facilitate large-scale preparations but also enable the exploration of derivatives with tailored properties for specific applications.

Biotechnological applications of L-Mannono-1,4-lactone are another area of growing interest. Engineered microorganisms have been developed to produce this compound efficiently under controlled bioprocess conditions. Such biotechnological platforms hold promise for sustainable manufacturing of complex carbohydrates and their derivatives, aligning with global trends toward green chemistry.

From a medicinal chemistry perspective, L-Mannono-1,4-lactone serves as a scaffold for designing molecules with enhanced bioavailability and reduced toxicity. Its structural features allow for modifications that can optimize pharmacokinetic profiles while maintaining therapeutic efficacy. This has spurred interest in its use as a building block for next-generation drugs targeting neurological disorders, infectious diseases, and metabolic conditions.

The role of L-Mannono-1,4-lactone in nanomedicine is also emerging as a promising field. Functionalized nanoparticles have been conjugated with this lactone derivative to enhance drug delivery systems. These innovations leverage the compound’s ability to stabilize nanoparticles and improve their targeting capabilities within biological systems.

In conclusion,L-Mannono-1,4-lactone (CAS No: 22430-23-5) represents a versatile and multifaceted compound with broad implications across chemical biology and drug discovery. Its unique structural attributes and functional reactivity make it indispensable in both academic research and industrial applications. As scientific understanding progresses,L-Mannono-1,4-lactone is poised to play an increasingly pivotal role in shaping future advancements in pharmaceuticals and biotechnology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22430-23-5)L-Mannono-1,4-lactone
A1238879
Purity:99%
Quantity:250mg
Price ($):173
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